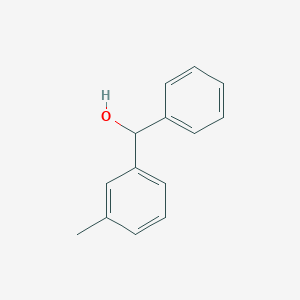

Phenyl-m-tolyl-methanol

Description

Contextualization of Diarylcarbinols in Synthetic Organic Chemistry

Diarylcarbinols, also known as benzhydrols, represent a critical class of compounds in synthetic organic chemistry. Their structure, featuring a hydroxyl group attached to a carbon atom that is bonded to two aryl groups, makes them valuable intermediates for the synthesis of a wide array of more complex molecules. thieme-connect.comresearchgate.net The enantioselective synthesis of these secondary diarylcarbinols is a significant goal in modern synthesis. thieme-connect.com

Common synthetic routes to access these compounds include the asymmetric hydrogenation of diaryl ketones and the asymmetric addition of aryl nucleophiles, such as arylboronic acids, to aldehydes. thieme-connect.com For instance, researchers have developed methods for the highly asymmetric Ruthenium(II)-catalyzed addition of arylboronic acids to aryl aldehydes to produce a broad range of enantioenriched diarylcarbinols in good to excellent yields. thieme-connect.com The utility of diarylcarbinols is further demonstrated by their conversion into other functional groups. For example, the silylation of diarylcarbinols can be achieved using chlorotrimethylsilane (B32843) as a catalyst with hexamethyldisilazane, a process that must be carefully controlled to avoid dismutation into benzophenones and diphenylmethanes. tandfonline.com They also serve as precursors for trisarylmethanes through controlled catalytic hydrogenation. acs.org

Significance of Phenyl-m-tolyl-methanol as a Representative Benzhydrol Derivative

This compound, with the chemical formula C₁₄H₁₄O, is a specific member of the benzhydrol family. nih.gov As a benzhydrol derivative, it is part of a class of compounds recognized for their diverse pharmacological activities and applications in the medical field. ontosight.ai Benzhydrols are widely utilized as intermediates in the synthesis of pharmaceuticals. researchgate.net The structural framework of benzhydrol derivatives, including this compound, is a key area of study for developing potential therapeutics for conditions such as cardiovascular and neurodegenerative diseases. ontosight.ai The related compound, benzophenone, which can be formed by the oxidation of benzhydrols, and its derivatives are used as UV stabilizers, sunscreens, and photoinitiators for inks and varnishes. nih.govmdpi.com

The physical and chemical properties of this compound are determined by its molecular structure, which consists of a phenyl group and a meta-tolyl group attached to a central carbinol carbon. nih.gov Its ortho-isomer, (2-Methylphenyl)(phenyl)methanol, has been studied for its use in the perfume and pharmaceutical industries. researchgate.netnih.gov The structural characteristics, such as the dihedral angle between the aromatic rings, influence the compound's reactivity and interactions. researchgate.netnih.gov

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3-methylphenyl)(phenyl)methanol | PubChem nih.gov |

| CAS Number | 21945-66-4 | PubChem nih.gov |

| Molecular Formula | C₁₄H₁₄O | PubChem nih.gov |

| Molecular Weight | 198.26 g/mol | PubChem nih.gov |

Historical Development and Current Research Trends in this compound Studies

Research involving this compound has evolved, showcasing its utility in various chemical transformations. It serves as a substrate in studies aimed at developing novel synthetic methodologies. For example, it has been used in palladium-catalyzed, base-free addition reactions of aryltriolborates to aldehydes to form carbinol derivatives. mdpi.com

Modern research continues to explore its reactivity. Phenyl(p-tolyl)methanol, a closely related isomer, has been used as a model substrate in the development of NIS (N-Iodosuccinimide)-mediated nucleophilic substitution reactions to synthesize N-(phenyl(p-tolyl)methyl)acetamide. mdpi.com This highlights the ongoing interest in finding milder and more efficient methods for functionalizing such carbinols. mdpi.com Furthermore, the oxidation of secondary benzyl (B1604629) alcohols, including phenyl(p-tolyl)methanol, using copper pyrithione (B72027) as a catalyst with molecular oxygen or air, has been demonstrated to produce the corresponding carbonyl compounds in high yields under mild conditions. researchgate.net

Recent advancements also include the use of solid-supported organocatalysts for the reduction of aromatic nitro compounds, where supported phenyl(2-quinolyl)methanols are employed. acs.orgacs.org While not directly this compound, this research into related structures indicates a trend towards developing recyclable and environmentally friendly catalytic systems. acs.orgacs.org An eco-friendly electro-organic method based on the Grignard reaction has also been developed for the efficient production of p-tolylmethanol derivatives. researchgate.net

Spectroscopic Data for Phenyl(m-tolyl)methanol

| Spectrum | Chemical Shift (δ ppm) / Details |

|---|---|

| ¹H-NMR (500 MHz, CDCl₃) | 2.92 (s, 3H), 2.38 (s, 1H), 5.78 (s, 1H), 7.06 (d, J = 5.0 Hz, 1H), 7.13–7.26 (m, 4H), 7.30–7.37 (m, 4H) mdpi.com |

| ¹³C-NMR (125 MHz, CDCl₃) | 21.5, 76.3, 123.7, 126.6, 127.3, 127.5, 128.4, 128.4, 128.5, 138.2, 143.8, 143.9 mdpi.com |

Properties

IUPAC Name |

(3-methylphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBXYJGRPCDUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341153 | |

| Record name | (3-Methylphenyl)phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21945-66-4 | |

| Record name | (3-Methylphenyl)phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylphenyl)(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl M Tolyl Methanol and Analogs

Classical Carbon-Carbon Bond Forming Reactions

The formation of the central carbinol carbon in phenyl-m-tolyl-methanol is traditionally achieved through the addition of a carbon nucleophile to a carbonyl compound.

Grignard Reaction-Based Synthesis of this compound

The Grignard reaction stands as a cornerstone for the synthesis of this compound. Current time information in Bangalore, IN.msu.edunih.gov This powerful and versatile method involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. iitk.ac.inbyjus.comchemistrysteps.com The Grignard reagent, an organomagnesium halide (R-Mg-X), is prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comleah4sci.com This process effectively transforms the electrophilic carbon of the halide into a highly nucleophilic carbanion-like species. libretexts.orglibretexts.org

For the synthesis of this compound, two primary Grignard routes are available:

Route A: Reaction of phenylmagnesium bromide with m-tolualdehyde.

Route B: Reaction of m-tolylmagnesium bromide with benzaldehyde.

In both routes, the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. chemistrysteps.com Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. missouri.edu A study demonstrated the synthesis of phenyl(m-tolyl)methanol in an 82% yield from 1-bromo-3-methylbenzene via a Grignard reaction. d-nb.info

The general mechanism can be summarized as follows:

Formation of the Grignard Reagent: R-X + Mg → R-MgX (where R is phenyl or m-tolyl, and X is a halogen).

Nucleophilic Addition: The Grignard reagent adds to the carbonyl group of the aldehyde.

Protonation: The resulting alkoxide is protonated in an aqueous acid workup to give the alcohol. missouri.edu

Table 1: Grignard Reaction Pathways to this compound

| Route | Grignard Reagent | Carbonyl Compound | Product |

|---|---|---|---|

| A | Phenylmagnesium Bromide | m-Tolualdehyde | This compound |

| B | m-Tolylmagnesium Bromide | Benzaldehyde | This compound |

Organometallic Reagent Additions for Carbinol Formation

Beyond Grignard reagents, other organometallic compounds serve as potent nucleophiles for the synthesis of carbinols like this compound. msu.edu Organolithium reagents, for instance, are even more reactive than their Grignard counterparts. pharmacy180.com The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon of a carbonyl compound. libretexts.orglibretexts.org

The choice of the organometallic reagent can influence the reaction's outcome and selectivity. msu.edu For example, while both Grignard and organolithium reagents react readily with aldehydes and ketones, their reactivity with other functional groups can differ. pharmacy180.com The high basicity of these reagents necessitates the use of anhydrous conditions and protection of any acidic functional groups within the reactants. libretexts.orglibretexts.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical stoichiometric reactions.

Palladium-Catalyzed Arylation and Alkylation Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. academie-sciences.fr In the context of this compound synthesis, palladium catalysis can be employed in the arylation of aldehydes. A study has reported the palladium-catalyzed addition of arylboronic acids to aldehydes to produce carbinol derivatives. researchgate.net For instance, the reaction of phenylboronic acid with m-tolualdehyde in the presence of a palladium catalyst would yield this compound. This method is noted for its compatibility with a variety of functional groups. researchgate.net

Another approach involves the palladium-catalyzed arylation of alkyl acetates, which can be precursors to the desired alcohol. rptu.de While not a direct synthesis of the carbinol, this highlights the versatility of palladium catalysis in constructing the necessary carbon framework.

Table 2: Palladium-Catalyzed Synthesis of this compound Analogs

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid | Aldehyde | PdCl2 / P(1-Nap)3 | Carbinol Derivative | Good to Excellent | researchgate.net |

| 1-Bromo-4-methylbenzene | Aldehyde | Not specified | Phenyl(p-tolyl)methanol | 88% | researchgate.net |

| Ethyl Acetate (B1210297) | 3-Bromotoluene | Palladium/Copper | Ethyl (m-tolyl)acetate | 90% | rptu.de |

Electrochemical Synthesis Strategies for Diarylcarbinols

Electrochemical methods offer a green and efficient alternative for organic synthesis, often avoiding the need for harsh reagents. beilstein-journals.org The electrochemical synthesis of diarylcarbinols can be achieved through the reductive coupling of aryl halides and aldehydes. researchgate.net An innovative approach utilizes a magnesium electrode in an electro-organic Grignard reaction to produce p-tolylmethanol derivatives with excellent yields (85-93%). researchgate.net This method involves the electrochemical generation of the Grignard reagent, which then reacts with the aldehyde. researchgate.net

Another electrochemical strategy involves the reductive extrusion from N,N'-diarylureas to form biaryls. nih.govnih.gov While not a direct synthesis of diarylcarbinols, this demonstrates the potential of electrochemical methods for forming the core aryl-aryl bond present in these molecules.

Stereoselective Synthesis and Enantiomeric Resolution of this compound

The central carbon atom in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) or the separation of a racemic mixture (enantiomeric resolution) is crucial in many applications, particularly in pharmaceuticals.

The stereoselective synthesis of chiral alcohols can be achieved through the asymmetric addition of organometallic reagents to carbonyl compounds. rug.nlrsc.org This often involves the use of a chiral ligand or catalyst that directs the approach of the nucleophile to one face of the carbonyl group. For example, the addition of Grignard reagents to ketones in the presence of a chiral ligand can produce tertiary alcohols with high enantioselectivity. rsc.org

Enantiomeric resolution of racemic this compound can be accomplished through various techniques. One common method is to convert the racemic alcohol into a pair of diastereomers by reacting it with a chiral resolving agent. mdpi.com These diastereomers, having different physical properties, can then be separated by chromatography or crystallization. mdpi.com Subsequent removal of the chiral auxiliary regenerates the individual enantiomers of the alcohol. A study reported the successful separation of diastereomeric fractions of a derivative of this compound using column chromatography. semanticscholar.org Another approach involves enzymatic resolution, where an enzyme selectively catalyzes a reaction with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. rsc.org

Table 3: Methods for Obtaining Enantiomerically Enriched this compound

| Method | Description | Key Feature |

|---|---|---|

| Asymmetric Synthesis | Use of a chiral catalyst or ligand to direct the stereochemical outcome of the reaction. | Direct formation of a single enantiomer. |

| Enantiomeric Resolution | Separation of a racemic mixture into its constituent enantiomers. | Separation based on the differential properties of diastereomeric derivatives or enzymatic selectivity. |

Asymmetric Reduction Methodologies

Asymmetric reduction of the corresponding prochiral ketone, m-tolyl phenyl ketone, is a direct and widely employed strategy to produce enantiomerically enriched this compound. A prominent method is the catalytic transfer hydrogenation, which utilizes a hydrogen donor, often in conjunction with a metal-based catalyst.

Ruthenium, rhodium, and iridium complexes are frequently used for the asymmetric reduction of a wide range of ketones. researchgate.net For instance, iridium complexes with sterically hindered f-Amphbinol ligands have demonstrated high efficiency in the asymmetric hydrogenation of various ketones. acs.org In one study, the hydrogenation of 1-(m-tolyl)ethan-1-one, an analog of the direct precursor, using an Iridium catalyst with a specific f-Amphbinol ligand (L3), resulted in a quantitative yield (>99%) and excellent enantioselectivity (>99% ee) for the corresponding (R)-1-(m-tolyl)ethanol. acs.org This suggests that similar high performance could be expected for the reduction of m-tolyl phenyl ketone.

Another approach involves the use of biocatalysts, such as baker's yeast, in combination with a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) and a catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). biomedpharmajournal.org This method provides an efficient conversion of prochiral acetophenone (B1666503) derivatives to their corresponding (R)-alcohols with high yields and good enantioselectivity. biomedpharmajournal.org

Chiral Catalyst Development for this compound Synthesis

The development of novel chiral catalysts is central to advancing the synthesis of specific enantiomers of this compound. The catalyst's structure, particularly the chiral ligand coordinated to the metal center, dictates the stereochemical outcome of the reduction.

One study detailed the use of Binaphthyl-Prolinol chiral ligands for the enantioselective arylation of aldehydes to produce chiral diarylmethanols. rsc.org In the synthesis of (R)-phenyl(m-tolyl)methanol via the reaction of m-tolualdehyde with phenylboronic acid, a specific chiral ligand (3f) in the presence of diethylzinc (B1219324) and DiMPEG 2000 yielded the product with 89% yield and 95% enantiomeric excess (ee). rsc.org

The reaction conditions for this enantioselective arylation were optimized, with the final procedure involving the pre-stirring of phenylboronic acid and diethylzinc in toluene, followed by the addition of the chiral ligand, DiMPEG 2000, and the aldehyde at 0 °C. rsc.org

Table 1: Enantioselective Synthesis of (R)-phenyl(m-tolyl)methanol and Analogs using a Chiral Binaphthyl-Prolinol Ligand rsc.org

| Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| (R)-phenyl(p-tolyl)methanol | 90% | 98% |

| (R)-phenyl(m-tolyl)methanol | 89% | 95% |

| (R)-phenyl(o-tolyl)methanol | 88% | 98% |

Data sourced from a study on Binaphthyl-Prolinol chiral ligands. rsc.org

Furthermore, catalysts based on phosphinite ligands have been synthesized and tested. researchgate.net Complexes of ruthenium(II), rhodium(I), and iridium(III) with 1-(furan-2-yl)ethyl diphenylphosphinite were used to catalyze the transfer hydrogenation of aromatic ketones, showing high conversion rates. researchgate.net

Enzymatic Biotransformations for Chiral this compound

Enzymatic methods offer a green and highly selective alternative for producing chiral alcohols. These biotransformations typically operate under mild conditions and can achieve very high enantioselectivity.

A study utilizing a carbonyl reductase from Kluyveromyces marxianus (KmCR2), immobilized within a zeolitic imidazolate framework (KmCR2@ZIF), demonstrated the stereoselective reduction of various diarylmethanones. rsc.org For the production of (R)-phenyl(m-tolyl)methanol, this biocatalyst achieved a 98.2% conversion rate with an enantiomeric excess greater than 99%. rsc.org The biotransformation was conducted in a NaPi buffer containing glucose as a co-substrate for cofactor regeneration. rsc.org

The potential of whole-cell biocatalysis has also been explored. After optimizing reaction conditions, whole cells of Pichia glucozyma have been successfully used for the reduction of different aromatic ketones, yielding the corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it

Table 2: KmCR2@ZIF-catalyzed Biotransformation for Chiral Diaryl Alcohols rsc.org

| Product | Conversion | Enantiomeric Excess (ee) |

|---|---|---|

| (R)-(4-chlorophenyl)(phenyl)methanol | >99% | >99% |

| (R)-phenyl(m-tolyl)methanol | 98.2% | >99% |

| (R)-(3-chlorophenyl)(phenyl)methanol | 98.5% | >99% |

Data represents the mean of triplicate assays. rsc.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

Optimizing reaction conditions is crucial for maximizing product yield and purity while ensuring process efficiency. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the type and amount of catalyst or reagents.

In a palladium-catalyzed, base-free addition of aryltriolborates to aldehydes, various parameters were screened to optimize the synthesis of diarylmethanols. mdpi.com While common ligands like PPh3 did not yield the target product, the use of tris(2,6-dimethylphenyl)phosphine as a ligand proved successful. mdpi.com This methodology produced this compound as an oil. mdpi.com

Another synthetic route involves the Grignard reaction. A study on Grignard reactions in cyclopentyl methyl ether (CPME) as a solvent explored the synthesis of Phenyl(m-tolyl)methanol from 1-bromo-3-methylbenzene and benzaldehyde. d-nb.info This process resulted in an 82% yield of the desired product. The study also highlighted that diisobutylaluminum hydride (DIBALH) can be an effective activator for the magnesium used in the Grignard reagent formation. d-nb.info

The optimization process often involves a systematic approach where one parameter is varied while others are kept constant to identify the optimal conditions for the highest yield and purity. acs.org

Advanced Spectroscopic and Structural Elucidation of Phenyl M Tolyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of phenyl-m-tolyl-methanol provides crucial information about the number, type, and connectivity of protons within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the aromatic, methine, and methyl protons. mdpi.com

A singlet peak observed at approximately 2.38 ppm is attributed to the hydroxyl proton (-OH). mdpi.com Another singlet at 2.92 ppm corresponds to the three protons of the methyl group (-CH₃) attached to the tolyl ring. mdpi.com The methine proton (-CH), which is bonded to both aromatic rings and the hydroxyl group, appears as a singlet at 5.78 ppm. mdpi.com The aromatic protons of the phenyl and m-tolyl groups resonate in the region of 7.06 to 7.37 ppm, appearing as a complex multiplet due to overlapping signals and spin-spin coupling. mdpi.com Specifically, a doublet can be observed around 7.06 ppm (J = 5.0 Hz). mdpi.com

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.38 | s | 1H | -OH |

| 2.92 | s | 3H | -CH₃ |

| 5.78 | s | 1H | -CH(OH) |

| 7.06 - 7.37 | m | 9H | Aromatic-H |

s = singlet, d = doublet, m = multiplet Data sourced from a 500 MHz NMR spectrometer. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of this compound. The spectrum, also typically recorded in CDCl₃, shows distinct signals for each unique carbon atom.

The methyl carbon of the tolyl group gives a signal at approximately 21.5 ppm. mdpi.com The methine carbon (-CHOH) resonates at around 76.3 ppm. mdpi.com The aromatic carbons appear in the characteristic downfield region between approximately 123.7 and 143.9 ppm. mdpi.com The specific chemical shifts are influenced by the position of the substituent on the aromatic ring and the electronic effects of the hydroxyl and methyl groups. The quaternary carbons, those to which other carbons are attached, can also be distinguished within this region. mdpi.comrsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 21.5 | -CH₃ |

| 76.3 | -CH(OH) |

| 123.7 | Aromatic CH |

| 126.6 | Aromatic CH |

| 127.3 | Aromatic CH |

| 127.5 | Aromatic CH |

| 128.4 | Aromatic CH |

| 128.5 | Aromatic CH |

| 138.2 | Aromatic C (quaternary) |

| 143.8 | Aromatic C (quaternary) |

| 143.9 | Aromatic C (quaternary) |

Data sourced from a 125 MHz NMR spectrometer. mdpi.com

Multi-dimensional NMR Techniques for Complex Structural Assignment (e.g., TOCSY, NOESY)

TOCSY would be employed to establish the spin systems of the individual phenyl and m-tolyl rings. By irradiating a specific proton, correlations can be observed with all other protons within the same spin-coupled network, thus confirming the proton assignments for each aromatic ring.

NOESY experiments provide through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded. rsc.org This would be particularly useful in confirming the relative orientation of the two aromatic rings and their proximity to the methine and hydroxyl protons. For instance, a NOESY cross-peak between the methine proton and the ortho-protons of both the phenyl and m-tolyl rings would be expected. rsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands.

A broad and strong absorption band is typically observed in the region of 3100-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. kcvs.ca The C-H stretching vibrations of the aromatic rings appear as a series of sharp bands between 3000 and 3100 cm⁻¹. kcvs.ca The aliphatic C-H stretching of the methyl group is expected in the 2850-3000 cm⁻¹ region. kcvs.ca The C-O stretching vibration of the secondary alcohol gives rise to a strong band around 1022 cm⁻¹. kcvs.ca Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, and out-of-plane bending vibrations for the substituted benzene (B151609) rings appear at lower frequencies. kcvs.ca

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3500 | O-H stretch (broad) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-3000 | Aliphatic C-H stretch |

| ~1450-1600 | Aromatic C=C stretch |

| ~1022 | C-O stretch |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The phenyl and m-tolyl groups in this compound act as chromophores.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption bands characteristic of the benzene rings. rsc.orgrsc.org These transitions, often referred to as π → π* transitions, are typically observed in the ultraviolet region. The presence of the methyl and hydroxyl substituents can cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene. One would anticipate a primary absorption band around 200-220 nm and a secondary, less intense band (the B-band) around 250-270 nm, which shows fine vibrational structure. nepjol.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The nominal molecular weight of this compound is 198 g/mol . stenutz.euchemspider.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 198. chemspider.com The fragmentation pattern provides valuable structural information. A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of a hydrogen atom to form a stable benzylic cation. Another significant fragmentation would be the cleavage of the C-C bond between the methine carbon and one of the aromatic rings, leading to the formation of tolyl or phenyl cations and their corresponding radical fragments. The base peak in the spectrum is often the most stable fragment ion. For similar structures like phenylmethanol, the molecular ion is observed at m/z 108. youtube.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific single-crystal X-ray diffraction data for this compound is not prevalent in the reviewed literature, a detailed analysis of its isomer, (2-methylphenyl)(phenyl)methanol (phenyl-o-tolyl-methanol), offers a clear illustration of the structural insights that can be obtained. nih.govresearchgate.net This analysis provides a framework for understanding the conformational and intermolecular behaviors that would be investigated for the m-tolyl variant.

Determination of Molecular Conformation and Dihedral Angles

The molecular conformation, which describes the spatial arrangement of atoms, is defined by various bond lengths, bond angles, and torsion (dihedral) angles. For the related compound phenyl-o-tolyl-methanol, X-ray diffraction studies have precisely determined these parameters. researchgate.net

A key feature of its structure is the orientation of the two aromatic rings relative to each other. The o-tolyl and phenyl groups are positioned nearly perpendicular to one another, with a dihedral angle between their least-squares planes measured at 87.78 (8)°. nih.govresearchgate.net This orthogonal arrangement is a result of steric hindrance from the methyl group in the ortho position. The study also reveals specific torsion angles that define the orientation of the hydroxyl group. For instance, the O1–C8–C9–C14 torsion angle of -17.47 (17)° indicates that the hydroxyl group is nearly coplanar with the phenyl ring to which it is attached. nih.govresearchgate.net In contrast, the C1–C8–C9–C10 torsion angle is -80.12 (15)°. nih.govresearchgate.net

Table 1: Selected Torsion and Dihedral Angles for Phenyl-o-tolyl-methanol Data from a study on the ortho isomer serves as an illustrative example of crystallographic findings.

| Structural Parameter | Atoms Involved | Angle (°) |

| Torsion Angle | O1–C8–C9–C14 | -17.47 (17) |

| Torsion Angle | C1–C8–C9–C10 | -80.12 (15) |

| Dihedral Angle | Phenyl Ring – Tolyl Ring | 87.78 (8) |

Analysis of Intermolecular Interactions: Hydrogen Bonding in Crystalline Lattice

The packing of molecules within a crystal lattice is governed by intermolecular forces, with hydrogen bonding playing a dominant role in the case of alcohols like phenyl-o-tolyl-methanol. The crystal structure is significantly influenced by O–H···O hydrogen bonds. nih.govresearchgate.net

Table 2: Hydrogen-Bond Geometry for Phenyl-o-tolyl-methanol Data from a study on the ortho isomer illustrates the analysis of intermolecular interactions.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O–H···O | Typical | Typical | Typical | Typical |

| Specific bond lengths and angles for the hexameric ring are determined in detailed crystallographic reports. nih.gov |

Elemental Compositional Analysis

The elemental composition of a compound provides the fundamental ratio of the elements it contains. For this compound, the molecular formula is established as C₁₄H₁₄O. stenutz.euchemspider.com This formula corresponds to a monoisotopic mass of 198.104465 Da and an average molecular weight of approximately 198.26 g/mol . chemspider.com

From the molecular formula, the theoretical elemental composition can be calculated. This data is critical for verifying the purity and identity of a synthesized compound, typically confirmed experimentally using techniques such as combustion analysis. wiley-vch.de

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 84.81% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.12% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.07% |

| Total | C₁₄H₁₄O | 198.265 | 100.00% |

Chemical Reactivity and Derivatization Pathways of Phenyl M Tolyl Methanol

Oxidation and Reduction Chemistry of the Carbinol Functionality

The hydroxyl group of Phenyl-m-tolyl-methanol is susceptible to both oxidation and reduction, leading to the formation of a ketone or a diarylmethane, respectively.

Oxidation: The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, (3-methylphenyl)(phenyl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale. Common laboratory-scale oxidants for benzylic alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese-based reagents (e.g., potassium permanganate). Under alkaline conditions with potassium permanganate (B83412), phenylmethanol is oxidized to benzoic acid, with the purple permanganate ion being reduced to brown manganese dioxide. youtube.com The reaction proceeds through the formation of a manganate (B1198562) ester, followed by elimination.

Reduction: The carbinol group can be reduced to a methylene (B1212753) group, converting this compound to 1-methyl-3-(phenylmethyl)benzene. This transformation, a deoxygenation reaction, typically requires harsher conditions than the reduction of a ketone. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) at elevated temperature and pressure is a common method. Alternatively, ionic hydrogenation using a trialkylsilane and a strong acid like trifluoroacetic acid can also effect this reduction. The reaction proceeds via protonation of the hydroxyl group, followed by loss of water to form a stable secondary benzylic carbocation, which is then reduced by the silane.

A summary of representative oxidation and reduction reactions is presented in Table 1.

| Transformation | Product | Typical Reagents and Conditions | General Observations |

|---|---|---|---|

| Oxidation | (3-Methylphenyl)(phenyl)methanone | KMnO4, NaOH, H2O, heat | Effective for converting the secondary alcohol to a ketone. youtube.com |

| Reduction | 1-Methyl-3-(phenylmethyl)benzene | H2, Pd/C, Ethanol, high pressure | Requires forcing conditions to cleave the C-O bond. |

Functional Group Transformations and Derivatization Strategies

The hydroxyl group of this compound serves as a versatile handle for a wide range of functional group transformations and derivatization strategies, enabling the synthesis of a variety of derivatives.

Etherification: this compound can be converted to its corresponding ethers through various etherification protocols. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form the alkoxide followed by reaction with an alkyl halide, is a classic method. More direct, acid-catalyzed methods are also common for benzylic alcohols. For instance, reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) can yield unsymmetrical ethers. The reaction proceeds via protonation of the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized secondary benzylic carbocation. This carbocation is then trapped by the alcohol nucleophile.

Esterification: The formation of esters from this compound can be readily achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common equilibrium-driven process. medcraveonline.com To drive the reaction to completion, the water formed as a byproduct is typically removed. Alternatively, for a more rapid and irreversible reaction, acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides can be used, often in the presence of a base like pyridine. cetjournal.itosti.gov

The conversion of this compound to sulfur-containing derivatives often proceeds via an intermediate halide. Reaction with thionyl chloride (SOCl₂) is a standard method for converting secondary alcohols to the corresponding chlorides, in this case, (3-methylphenyl)(phenyl)methyl chloride. researchgate.net This reaction typically proceeds with inversion of configuration if the mechanism is Sₙ2-like, or with racemization if a carbocation intermediate is involved. The resulting chloride is a versatile electrophile for the introduction of sulfur nucleophiles.

For the synthesis of sulfinyl compounds, the chloride can be reacted with a sulfinate salt (e.g., sodium p-toluenesulfinate) to form a sulfoxide. Alternatively, the chloride can be converted to a thiol via reaction with a sulfur source like thiourea (B124793) followed by hydrolysis, and the resulting thiol can then be oxidized to the desired sulfinyl compound.

Under acidic conditions, this compound can undergo dehydration to form a mixture of substituted styrenes. The reaction is initiated by protonation of the hydroxyl group, followed by the elimination of a water molecule to generate a secondary benzylic carbocation. This carbocation can then lose a proton from an adjacent carbon to form an alkene. Due to the presence of two different aryl groups, the potential for rearrangement of this carbocation exists.

The Wagner-Meerwein rearrangement is a common process in carbocation chemistry, involving a 1,2-shift of a hydrogen, alkyl, or aryl group to form a more stable carbocation. wikipedia.orgslideshare.net In the case of the (3-methylphenyl)(phenyl)methyl carbocation, a 1,2-hydride shift from the benzylic carbon to an adjacent position is unlikely. However, under strongly acidic conditions or at elevated temperatures, rearrangement of the carbon skeleton itself, though less common for this specific structure, could be a possibility, leading to a mixture of isomeric products. The primary products of acid-catalyzed dehydration would be the corresponding substituted stilbene (B7821643) isomers.

The reactivity of the carbinol group allows for the introduction of a variety of other functional moieties. For example, conversion to the corresponding chloride or bromide (using reagents like PBr₃ or the Appel reaction) creates a good leaving group that can be displaced by a wide range of nucleophiles, including azides, cyanides, and amines, to introduce nitrogen-containing functionalities. Furthermore, Friedel-Crafts type reactions with the alcohol itself can occur under acidic conditions, where the in situ generated carbocation acts as an electrophile to alkylate other aromatic rings.

A summary of representative functional group transformations is presented in Table 2.

| Reaction Type | Derivative Class | Typical Reagents and Conditions | Product Structure |

|---|---|---|---|

| Etherification | Methyl Ether | CH3OH, H2SO4 (cat.) | C6H5-CH(OCH3)-C6H4-CH3 |

| Esterification | Acetate (B1210297) Ester | Acetic Anhydride, Pyridine | C6H5-CH(OCOCH3)-C6H4-CH3 |

| Halogenation | Chloride | SOCl2 | C6H5-CH(Cl)-C6H4-CH3 |

| Dehydration | Alkene | H2SO4 (conc.), Heat | Mixture of substituted styrenes |

Mechanistic Studies of this compound Reactions

The majority of the reactions involving the carbinol functionality of this compound proceed through the formation of a carbocation intermediate, particularly under acidic conditions. The stability of this carbocation is a key factor in determining the reaction pathways and rates.

The (3-methylphenyl)(phenyl)methyl carbocation is a secondary benzylic carbocation. The positive charge is delocalized into both the phenyl and the m-tolyl rings through resonance. The methyl group on the tolyl ring, being in the meta position, has a weak inductive electron-donating effect but does not participate directly in resonance stabilization of the carbocation. The stability of this carbocation is greater than that of a simple secondary alkyl carbocation but may be slightly less than that of the corresponding para-tolyl isomer, where the methyl group can directly donate electron density to the ring through hyperconjugation, further stabilizing the positive charge.

In Sₙ1-type reactions, such as acid-catalyzed etherification or solvolysis, the rate-determining step is the formation of this carbocation. documentsdelivered.com The facility of these reactions is therefore directly related to the stability of the carbocation.

In rearrangement reactions, such as the Wagner-Meerwein rearrangement, the initially formed carbocation can rearrange to a more stable carbocation if a suitable migrating group (hydride, alkyl, or aryl) is present on an adjacent carbon. msu.edu For the (3-m-tolyl-phenyl)methyl carbocation, the most likely rearrangement would involve a 1,2-shift of the phenyl or m-tolyl group if a more stable carbocation could be formed. However, in this specific case, a 1,2-aryl shift would lead to a primary carbocation, which is significantly less stable. Therefore, extensive skeletal rearrangements are not expected under typical conditions, and the reactivity will be dominated by nucleophilic attack at the secondary benzylic position or elimination of a proton from an adjacent carbon.

Computational Chemistry and Theoretical Investigations of Phenyl M Tolyl Methanol

Electronic Structure and Molecular Orbital Theory Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.org For a molecule like Phenyl-m-tolyl-methanol, DFT calculations can determine a wide range of electronic properties, including the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.

A typical DFT study on a diarylmethane compound involves optimizing the molecular geometry to find the lowest energy conformation. tandfonline.com Following optimization, analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential Surface (MEPS) are often performed. NBO analysis provides information about charge distribution on individual atoms and hyperconjugative interactions between orbitals, which are crucial for understanding molecular stability and reactivity. tandfonline.com For instance, in related diarylmethanes, NBO calculations have revealed significant intramolecular interactions, such as π → π* transitions within the aromatic rings. tandfonline.com

The MEPS map is particularly useful as it visualizes the electrostatic potential on the electron density surface. This map helps in identifying electrophilic and nucleophilic sites within the molecule. For this compound, the MEPS would likely show a region of negative potential (red) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack, and regions of positive potential (blue) around the hydroxyl hydrogen and the aromatic protons.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Data from DFT Calculations on a Diarylmethane Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of DFT calculations for a molecule like this compound, based on general knowledge of similar compounds.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static; the two aromatic rings can rotate around the single bonds connecting them to the central carbinol carbon. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for rotation (transition states) between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of specific dihedral angles.

Computational methods, such as DFT or semi-empirical methods, can be used to calculate the energy of the molecule for a systematic grid of dihedral angle values. The results are then plotted to visualize the PES. For this compound, the key dihedral angles would define the orientation of the phenyl and m-tolyl rings relative to the C-O bond of the carbinol group.

While a specific PES for this compound is not available, studies on other small organic molecules often utilize crystallographic data from sources like the Cambridge Structural Database (CSD) to validate computational results. acs.org The CSD provides a wealth of experimental data on the preferred conformations of molecular fragments in the solid state. acs.org For flexible molecules like diarylmethanols, computational conformational searches are essential to explore the full range of possible low-energy structures in the gas phase or in solution. researchgate.net

The relative energies of the different conformers, determined from the PES, allow for the calculation of their population distribution at a given temperature using the Boltzmann distribution. This information is critical for understanding which shapes the molecule is most likely to adopt and how this might influence its reactivity and interactions with other molecules.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could include modeling its oxidation, esterification, or substitution reactions. By modeling the reaction pathway, chemists can identify the transition state (TS), which is the highest energy point along the minimum energy path between reactants and products. fossee.in

The structure and energy of the transition state determine the activation energy of the reaction, and thus its rate. DFT calculations are commonly used to locate transition state geometries. mdpi.com Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. fossee.in

For example, in a substitution reaction at the carbinol carbon, a computational study could model the approach of a nucleophile and the departure of the hydroxyl group as a leaving group. The transition state for an SN2-type reaction would show the nucleophile and the leaving group partially bonded to the central carbon. fossee.in A study on the palladium-catalyzed Suzuki-Miyaura reaction of diarylmethyl esters, for instance, used DFT calculations to propose that the reaction proceeds via an SN2 pathway, which explains the observed stereochemical inversion. acs.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state indeed connects the desired reactants and products on the potential energy surface. fossee.in This detailed mechanistic understanding is crucial for optimizing reaction conditions and for designing new, more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While this compound itself may not have a well-defined biological target, QSAR studies are highly relevant for its analogs designed to interact with a specific biological receptor.

In a QSAR study, a set of molecules with known activities (the training set) is used to build a mathematical model. nih.gov This model is based on molecular descriptors, which are numerical values that encode different aspects of the molecules' structure, such as their size, shape, lipophilicity, and electronic properties. These descriptors can be calculated using computational chemistry software.

For a series of this compound analogs, relevant descriptors might include:

Topological descriptors: Which describe the atomic connectivity.

Shape descriptors: Which relate to the molecule's 3D shape.

Electronic descriptors: Such as partial charges on atoms or the dipole moment.

Lipophilicity descriptors: Like the calculated logP, which predicts how the molecule partitions between water and an oily solvent. mdpi.com

Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. mdpi.com This allows for the virtual screening of large libraries of molecules and the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. For instance, QSAR models have been successfully applied to diaryl urea (B33335) derivatives to identify key structural features that influence their inhibitory activity against specific enzymes. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Encoded |

| Electronic | Dipole Moment | Molecular polarity and charge distribution |

| Steric/Topological | Molecular Weight | Size of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| H-Bonding | Number of H-bond donors/acceptors | Potential for hydrogen bonding interactions |

Molecular Modeling for Ligand-Target Interactions (e.g., induced-fit docking)

If this compound or its analogs are being investigated as potential ligands for a biological target, such as an enzyme or a receptor, molecular docking is a key computational technique to predict their binding mode and affinity. Docking algorithms place a ligand into the binding site of a protein and score the different poses based on how well they fit and the non-covalent interactions they form. nih.gov

Standard docking procedures often treat the protein as a rigid structure. However, in reality, the binding of a ligand can cause conformational changes in the protein. Induced-fit docking (IFD) is a more advanced technique that accounts for this protein flexibility. In an IFD simulation, the side chains of the amino acids in the binding site are allowed to move and adapt to the presence of the ligand, providing a more realistic model of the binding event.

For a this compound analog, a docking study would analyze the interactions between the ligand and the protein's active site. Key interactions could include:

Hydrogen bonds: Between the hydroxyl group of the ligand and polar residues in the protein.

Hydrophobic interactions: Between the phenyl and tolyl rings and nonpolar residues.

π-π stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of a docking study are typically summarized in a binding energy score, which provides an estimate of the binding affinity. For example, molecular docking studies on benzhydrol derivatives targeting the PPAR-γ and FFAR1 receptors were used to elucidate their binding modes and explain their biological activity. nih.govresearchgate.net These insights are invaluable for structure-based drug design, guiding the modification of the ligand to improve its potency and selectivity.

Advanced Research Applications and Biological Relevance of Phenyl M Tolyl Methanol and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

The chemical architecture of Phenyl-m-tolyl-methanol makes it a valuable building block in the field of organic synthesis. guidechem.com Its hydroxyl group can be readily functionalized, and the aromatic rings can be modified, allowing for the construction of diverse and complex molecular structures.

Precursors to Pharmaceutical Agents and Active Compounds

Diarylmethanol scaffolds, such as that found in this compound, are integral to the structure of several important drugs. beilstein-journals.orgnih.govd-nb.info The synthesis of these pharmaceutical agents often involves intermediates derived from phenyl-tolyl-methanol variants.

A notable example is the synthesis of Orphenadrine, a well-established antimuscarinic drug used as a skeletal muscle relaxant and for the treatment of Parkinson's disease. drugbank.comnih.govtaylorandfrancis.comebi.ac.uk Orphenadrine is the 2-methyl (ortho) analog of diphenhydramine and is structurally defined as the phenyl-o-tolylmethyl ether of 2-(dimethylamino)ethanol. nih.govtaylorandfrancis.com The synthesis of such ethers typically proceeds via the corresponding benzhydrol, highlighting the role of compounds like Phenyl-o-tolyl-methanol as direct precursors. nih.gov this compound serves as a key intermediate for related pharmaceutical compounds. pharmaffiliates.com

Applications in the Development of Fine Chemicals and Materials Science

Beyond pharmaceuticals, this compound and its isomers are employed as intermediates in the broader chemical industry. guidechem.com The benzhydrol framework is utilized in the synthesis of specialized organic compounds and can serve as a foundational element for larger, more complex molecules. In materials science, derivatives of phenyl-tolyl-methanol can be explored as monomers or building blocks for the creation of novel polymers and other advanced materials. sigmaaldrich.com

Investigation of Biological Activities and Structure-Activity Relationships (SAR)

The diarylmethanol motif is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Research into derivatives of this compound has focused on elucidating their therapeutic potential and understanding the relationship between their chemical structure and biological function (SAR).

Exploration of Antimalarial Potential in Related Tetraoxane Scaffolds

The global challenge of malaria and the rise of drug-resistant parasite strains necessitate the development of new therapeutic agents. nih.gov Organic peroxides, particularly 1,2,4,5-tetraoxanes, have emerged as a promising class of antimalarial compounds. nih.gov Research has shown that diaryl-substituted tetraoxanes exhibit potent antiplasmodial activity.

Structure-activity relationship (SAR) studies on these tetraoxane scaffolds have revealed critical insights. The nature and position of substituents on the aryl rings significantly influence the compound's efficacy against Plasmodium falciparum. For instance, studies on 5-aryl-8-aminoquinoline derivatives, another class of antimalarials, showed that electron-donating groups like methyl (as in a tolyl group) on the phenyl ring led to better activity compared to electron-withdrawing substituents. mdpi.com This suggests that tetraoxanes derived from this compound could possess favorable antimalarial properties. The lipophilicity and electronic properties conferred by the aryl groups are key determinants of activity, with modifications impacting the compound's ability to reach its target within the parasite. nih.govmdpi.com

| Compound Class | Aryl Substituent | Observed Activity Trend |

|---|---|---|

| 5-Aryl-8-aminoquinolines | Electron-donating (e.g., methyl, methoxy) | Enhanced antimalarial activity |

| 5-Aryl-8-aminoquinolines | Electron-withdrawing | Reduced antimalarial activity |

| 2-Arylvinylquinolines | Monofluorination at para-position | Optimal antiplasmodial potency |

| 2-Arylvinylquinolines | Positional deviation or excessive fluorination | Disadvantageous for potency |

Studies on Anticancer Activity and Molecular Targets (e.g., PI3Kα inhibition)

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various human cancers, making it a prime target for anticancer drug development. nih.gov Specifically, the PI3Kα isoform is one of the most frequently mutated kinases in cancer. sci-hub.se Consequently, the design of selective PI3Kα inhibitors is an area of intense research. acs.orgnih.gov

Derivatives containing phenyl and substituted phenyl rings have been investigated as PI3K inhibitors. SAR studies have demonstrated that modifications to these aryl moieties can significantly alter both potency and selectivity. For example, in one series of inhibitors, the introduction of a sulfonyl group attached to a pyrrolidine nitrogen enhanced PI3Kα potency, with a sulfamide derivative showing a 125-fold selectivity over the β isoform. sci-hub.se In other studies, researchers have found that specific substitutions on phenyl rings can lead to selective inhibition of mutant forms of PI3Kα, such as the prevalent H1047R mutation. acs.orgnih.gov This approach aims to spare the wild-type enzyme, which is crucial for normal cellular processes like glucose homeostasis, thereby reducing side effects. acs.orgnih.gov

| Compound Series | Target | Key SAR Finding | Example IC50 |

|---|---|---|---|

| DHPP Derivatives | PI3Kα | Sulfonyl groups improved potency over carbonyl groups | 0.12 nM (Ki for Sulfamide derivative 10) |

| Pyridopyrimidinones | PI3Kα (H1047R mutant) | Achieved high selectivity over wild-type PI3Kα | Data specific to compound 17 in tumor models |

| Boc-Phe-vinyl ketone | AKT (downstream of PI3K) | Moderately potent growth inhibition in cancer cell lines | Within 2- to 4-fold of known AKT inhibitors |

Receptor Interaction Studies (e.g., antimuscarinic, antidepressant relevance)

The structural motif of this compound is relevant to compounds that interact with various receptors in the central nervous system. As previously mentioned, the related compound Orphenadrine is a muscarinic antagonist. drugbank.comnih.govebi.ac.uk Its anticholinergic action counteracts the increased cholinergic stimulation in the striatum associated with Parkinson's disease, thereby alleviating symptoms like rigidity and tremor. drugbank.comsmpdb.ca Orphenadrine also acts as an antagonist at histamine H1 and NMDA receptors. drugbank.comnih.govsmpdb.ca

Furthermore, the inhibition of monoamine oxidase (MAO) enzymes is a key strategy for treating depression and neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.netcup.edu.in MAO-A selective inhibitors are developed as antidepressants, while MAO-B inhibitors are used for Parkinson's treatment. researchgate.netcup.edu.in SAR studies of various heterocyclic compounds, including those with coumarin and chalcone scaffolds bearing phenyl groups, have explored how different substituents affect MAO inhibition. nih.govfrontiersin.org For 3-phenylcoumarin derivatives, for instance, substitutions on the phenyl ring were systematically varied to optimize inhibitory potency against MAO-B, with the most potent derivative achieving an IC50 value of 56 nM. frontiersin.org These studies underscore the potential for designing novel MAO inhibitors based on diaryl scaffolds related to this compound.

| Compound/Class | Primary Target(s) | Therapeutic Relevance | Key SAR Insight |

|---|---|---|---|

| Orphenadrine | Muscarinic, Histamine H1, NMDA Receptors | Antiparkinson, Muscle Relaxant | The phenyl-o-tolylmethyl ether structure is key to its multi-receptor activity. |

| 3-Phenylcoumarins | Monoamine Oxidase B (MAO-B) | Antidepressant, Antiparkinson (potential) | Substituents on the 3-phenyl ring determine potency and selectivity of MAO-B inhibition. |

| Selegiline Analogues | Monoamine Oxidase A/B (MAO-A/B) | Antiparkinson | Pharmacophore includes an aromatic core and specific hydrogen bonding groups. |

Catalytic Applications and Hydrogen Donor Systems

This compound and its derivatives have emerged as compounds of interest in the field of catalysis, particularly in organocatalysis and as components of hydrogen donor systems. Their structural features allow for modifications that enable their use as both catalysts themselves and as ligands for metallic catalytic systems. This section explores their application in organic transformations and their role in inducing chirality in catalytic processes.

Organocatalysis and Supported Catalysts in Organic Transformations

The utility of this compound analogues extends to the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions. A notable application is in the form of polymer-supported catalysts, which offer advantages such as ease of separation from the reaction mixture and the potential for catalyst recycling.

A derivative of this compound, specifically a Wang resin-supported phenyl(2-quinolyl)methanol (Wang-PQM), has been effectively employed as an organocatalyst in the reduction of aromatic nitro compounds. acs.orgacs.org In this system, the organic molecule acts as a hydride donor, mimicking the function of NADH coenzymes. The supported catalyst facilitates the reduction of nitroarenes to various products, including anilines, and azo- or hydrazo-arenes, depending on the reaction conditions. acs.orgacs.org The catalytic cycle involves the transfer of a hydride from the alcohol moiety to the nitro group, with the resulting ketone being regenerated by a stoichiometric reducing agent like sodium borohydride (NaBH4). acs.org

The heterogenization of the catalyst on a solid support like the Wang resin simplifies the purification process, as the catalyst can be removed by simple filtration. acs.orgacs.org Furthermore, the supported catalyst has demonstrated good stability and recyclability, maintaining its activity over multiple reaction cycles. acs.org This approach addresses some of the drawbacks of using the catalyst in a homogeneous phase, such as the need for chromatographic separation. acs.org

The effectiveness of this catalytic system is demonstrated in the reduction of a variety of substituted nitroarenes, showcasing its functional group tolerance. The table below summarizes the results for the reduction of different nitroarenes using the Wang resin-supported phenyl(2-quinolyl)methanol catalyst.

Table 1: Reduction of Aromatic Nitroarenes using Wang Resin-Supported Phenyl(2-quinolyl)methanol

| Entry | Substrate (Nitroarene) | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 86 |

| 2 | 4-Nitroaniline | p-Phenylenediamine | 74 |

| 3 | Nitrobenzene | Hydrazo-benzene | 96 |

| 4 | 4-Chloronitrobenzene | 4,4'-Dichloro-hydrazobenzene | 92 |

Chiral Induction in Catalytic Processes

The stereogenic center at the carbinol carbon of this compound allows for the existence of enantiomers, which can be exploited in asymmetric catalysis to induce chirality in the products of a reaction. While direct applications of chiral, non-racemic this compound as a catalyst are not extensively documented, the broader class of chiral diarylmethanols has been successfully utilized as ligands and auxiliaries in a variety of enantioselective transformations. These examples serve to illustrate the potential of chiral this compound derivatives in asymmetric synthesis.

The synthesis of enantiomerically enriched diarylmethanols, including analogues of this compound, can be achieved through methods such as the enantioselective reduction of the corresponding diaryl ketones. researchgate.net Enzymatic reductions, for instance, have been shown to produce chiral diarylmethanols with high enantiomeric excess (ee). researchgate.net

Once obtained in enantiopure form, these chiral diarylmethanols can be used as ligands for metal-catalyzed reactions. For example, chiral diarylmethanols have been employed as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, a fundamental carbon-carbon bond-forming reaction. In these reactions, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product alcohol.

The general principle of chiral induction by a chiral diarylmethanol ligand in the addition of diethylzinc to an aldehyde is depicted below:

A prominent example involves the use of chiral amino alcohols derived from isoborneol in the enantioselective addition of diethylzinc to benzaldehyde, achieving high enantiomeric excess. While not a direct derivative of this compound, this illustrates the capability of chiral alcohol scaffolds to induce significant stereocontrol. The effectiveness of such chiral ligands is often attributed to the formation of a rigid, well-defined transition state that favors one stereochemical outcome.

The table below presents data from studies on the use of various chiral diarylmethanol-type ligands in the asymmetric addition of diethylzinc to benzaldehyde, showcasing the levels of enantioselectivity that can be achieved.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Diaryl- and other Methanol-type Ligands

| Entry | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (-)-3-exo-(dimethylamino)isoborneol | (S)-1-Phenyl-1-propanol | 95 | 98 |

| 2 | (1R,2S)-N-methylephedrine | (R)-1-Phenyl-1-propanol | 65 | 85 |

| 3 | TADDOL | (R)-1-Phenyl-1-propanol | >95 | 98 |

These examples underscore the potential of chiral this compound and its derivatives to serve as valuable ligands in asymmetric catalysis, paving the way for the development of new stereoselective transformations.

Analytical Methodologies for Phenyl M Tolyl Methanol Research

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For Phenyl-m-tolyl-methanol, various chromatographic techniques are utilized to ensure the purity and quantification of the final product and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of this compound. The method's high resolution and sensitivity make it ideal for assessing the purity of synthesized batches. In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a moderately polar compound, would be analyzed using a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of enantiomers of this compound, Chiral HPLC is the definitive method. phenomenex.com Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving chiral alcohols. bgb-analytik.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. bgb-analytik.com

Method development for chiral separation of this compound would involve screening various CSPs and mobile phases. Normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase conditions can be employed, with the choice depending on the specific CSP and the solubility of the compound. bgb-analytik.comscirp.org Derivatization of the alcohol group with an achiral agent can sometimes enhance enantiomeric resolution by introducing additional points of interaction with the CSP. scirp.org

Table 1: Representative HPLC Parameters for Chiral Alcohol Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol mixturesReversed Phase: Water/Acetonitrile or Water/Methanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 220 nm or 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents generalized conditions for the analysis of chiral alcohols and serves as a starting point for method development for this compound.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The relatively high boiling point of this compound necessitates a GC oven temperature program that ramps up to ensure its elution from the column.

When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes an invaluable tool for both separation and identification. As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. nih.gov

The mass spectrum of this compound (Molecular Weight: 198.26 g/mol ) would be expected to show a molecular ion peak (M+) at m/z 198. Key fragmentation patterns for this class of compounds often involve the loss of water (M-18) or cleavage of the bond between the aromatic rings and the methanolic carbon. The NIST Mass Spectrometry Data Center reports characteristic peaks for (3-Methylphenyl)phenylmethanol, providing experimental data for its identification. nih.gov

Table 2: Key GC-MS Fragmentation Data for (3-Methylphenyl)phenylmethanol

| Feature | m/z Value |

|---|---|

| Top Peak | 105 |

| 2nd Highest Peak | 119 |

| 3rd Highest Peak | 77 |

Data sourced from the NIST Mass Spectrometry Data Center via PubChem CID 570675. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of a chemical reaction. ualberta.ca In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a chamber containing an appropriate solvent system (eluent). ualberta.ca

The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. quizlet.comchegg.com The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.7. ualberta.ca this compound, being more polar than many nonpolar starting materials (e.g., an aryl halide) but less polar than highly polar byproducts, will travel a characteristic distance up the plate. The spots can be visualized under UV light or by staining. By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, a chemist can qualitatively assess the reaction's completion. ualberta.ca

Table 3: TLC Eluent Systems and Expected Compound Polarity

| Compound Type | Expected Relative Polarity | Expected Rf Value |

|---|---|---|

| Nonpolar Starting Material (e.g., Toluene) | Low | High |

| This compound (Product) | Medium | Medium |

| Polar Byproduct (e.g., Benzoic Acid) | High | Low |

This table illustrates the general principle of TLC separation based on polarity. Actual Rf values are dependent on the specific eluent system used.

Spectroscopic Purity Assessment

Spectroscopic methods are essential for confirming the structure and assessing the purity of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on both the phenyl and tolyl rings, a singlet for the methyl group protons, a signal for the methine proton (CH-OH), and a signal for the hydroxyl proton.

¹³C NMR provides information on the different types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the methyl carbon, the methine carbon, and the various aromatic carbons. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the alcohol group. Other characteristic peaks would include C-H stretches for the aromatic and methyl groups and C=C stretching bands for the aromatic rings. nih.gov

Determination of Enantiomeric Excess (ee) in Chiral Syntheses

In asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other, the measurement of enantiomeric excess (ee) is a critical measure of success. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. wikipedia.org

The most common and reliable method for determining the ee of this compound is through chiral chromatography, either Chiral HPLC or Chiral GC. rsc.orgmasterorganicchemistry.com As described in section 7.1.1, these techniques can separate the two enantiomers into distinct peaks. The ee is calculated from the relative areas of the two peaks in the chromatogram.

The formula for calculating enantiomeric excess is:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. A completely racemic mixture would have an ee of 0%, while a pure single enantiomer would have an ee of 100%. wikipedia.org This quantitative analysis is fundamental for optimizing chiral synthesis protocols and ensuring the stereochemical purity of the final product.

Future Research Directions and Translational Perspectives for Phenyl M Tolyl Methanol

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of diarylmethanols often relies on stoichiometric organometallic reagents, such as Grignard reagents, which present challenges regarding atom economy and waste generation. Future research must prioritize the development of greener, more sustainable synthetic methodologies for Phenyl-m-tolyl-methanol.

Key research objectives should include:

Catalytic Approaches: Investigation into catalytic routes using earth-abundant metals (e.g., iron, copper) could offer more sustainable alternatives. For instance, exploring the catalytic hydrodeoxygenation of benzylic esters to form related tolyl derivatives provides a template for greener synthesis. acs.orgacs.org

Alternative Solvents and Energy Sources: Moving away from volatile organic solvents towards greener alternatives like ionic liquids or deep eutectic solvents is crucial. Furthermore, exploring energy-efficient activation methods such as mechanochemistry, microwave irradiation, or photochemistry could reduce the environmental footprint.

Base-Catalyzed Reactions: The development of base-catalyzed methods, similar to those used for synthesizing phenyl esters from carboxylic acids and diphenyl carbonate, could provide a metal-free, sustainable pathway. rsc.org